9-Dimethylsilylfluorene
Description
Significance of Fluorene (B118485) Frameworks in Organic Chemistry
The fluorene framework, a polycyclic aromatic hydrocarbon, is a cornerstone in the field of organic chemistry due to its unique structural and electronic properties. Comprising two benzene (B151609) rings fused to a central five-membered ring, the fluorene molecule is characterized by its rigid and planar geometry. This planarity facilitates extensive π-orbital overlap, leading to conjugation across the molecule. wikipedia.org This extended conjugation is fundamental to the electronic and photophysical properties of fluorene derivatives.
Fluorene-based compounds are renowned for their high thermal stability and exceptional photoluminescence quantum efficiency. wikipedia.org These properties make them highly desirable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). wikipedia.orggrafiati.com In fact, polyfluorenes are a unique class of conjugated polymers capable of emitting light across the entire visible spectrum with high efficiency and low operating voltages, a critical advantage in display technologies. wikipedia.org The versatility of the fluorene scaffold lies in the reactivity of its C-9 position, which bears two acidic protons. This site allows for the introduction of various substituents, enabling the fine-tuning of the molecule's electronic and physical properties. thieme-connect.de By strategically modifying the fluorene core, chemists can alter the band gap, charge transport characteristics, and solubility of the resulting materials. wikipedia.orgcsu.edu.au
Furthermore, the derivatization of fluorene has led to the creation of materials with applications beyond OLEDs, including organic semiconductors, solar cells, and photoconductors. thieme-connect.decdnsciencepub.com The ability to create both electron-donating and electron-accepting derivatives has expanded their use in complex electronic devices. semanticscholar.org The development of fluorene-based covalent organic frameworks (COFs) has also opened new avenues for applications in gas storage and thermoelectric materials, underscoring the broad and continuing importance of this versatile chemical entity. bohrium.comrsc.org
Overview of Organosilicon Compounds in Contemporary Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable part of modern chemical research and industry. numberanalytics.comwikipedia.org These compounds are notable for their unique properties that distinguish them from their purely organic counterparts. The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org Silicon's ability to form strong bonds with electronegative elements, particularly oxygen, is a defining characteristic of these compounds. wikipedia.org
A key feature of silicon is its capacity for hypervalency, meaning it can expand its coordination number beyond the typical four, often facilitated by electronegative substituents. soci.org This property, along with the larger atomic size and polarizability of silicon compared to carbon, influences the reactivity and stability of organosilicon compounds. soci.org These compounds generally exhibit high thermal stability, chemical inertness, and hydrophobicity, making them valuable in a wide array of applications. wikipedia.orgiust.ac.ir
In contemporary research, organosilicon compounds are extensively used as protecting groups in organic synthesis, with silyl (B83357) ethers being a prominent example due to their ease of formation and cleavage. numberanalytics.comnumberanalytics.com They are also crucial reagents in various cross-coupling reactions for the formation of carbon-carbon bonds. numberanalytics.com Beyond the realm of synthesis, organosilicon compounds are integral to materials science, forming the basis of silicones, which are used as sealants, adhesives, and coatings. numberanalytics.comwikipedia.org Their applications extend to pharmaceuticals, where they can enhance the pharmacological properties of drugs, and to the electronics industry, where they serve as insulators and dielectric materials. numberanalytics.comiust.ac.ir The ongoing exploration of organosilicon chemistry continues to yield novel materials and applications, from advanced polymers to catalysts and chemosensors. researchgate.netbohrium.com
Contextualization of Silylfluorenes within Fluorene and Organosilicon Chemical Disciplines
Silylfluorenes represent a fascinating class of molecules that exist at the intersection of fluorene and organosilicon chemistry, harnessing the advantageous properties of both disciplines. The introduction of a silicon-containing substituent, such as a dimethylsilyl group, onto the fluorene backbone significantly modifies its electronic and physical characteristics. Specifically, substitution at the 9-position of the fluorene unit with a silyl group can influence the molecule's π-electronic structure. csu.edu.au
This strategic incorporation of silicon can lead to materials with enhanced thermal stability and solubility, properties often sought after in the development of processable organic electronic materials. researchgate.net The silyl group can also affect the charge-transfer processes within the molecule, which is a critical factor in the performance of organic semiconductors and light-emitting materials. csu.edu.au Research into silylfluorenes is driven by the potential to create novel materials for a variety of applications, leveraging the synergistic effects of the fluorene framework's rigidity and photophysical properties with the unique attributes imparted by the organosilicon moiety.
The synthesis of 9-substituted fluorene derivatives is a well-established area of research, with numerous methods available to introduce functional groups at this key position. thieme-connect.deacs.orgresearchgate.netrsc.org The development of poly(tetramethylsilarylenesiloxane) derivatives containing fluorene units is one example of how silylfluorenes are being integrated into advanced polymer systems. researchgate.net These materials exhibit good solubility and thermal stability, demonstrating the successful fusion of fluorene and organosilicon chemistries to achieve desired material properties. researchgate.net As research continues, the exploration of silylfluorenes is expected to yield further advancements in materials science, particularly in the fields of optoelectronics and polymer chemistry.
Properties
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Dimethylsilylfluorene and Derived Structures
Historical Synthetic Approaches to Silylfluorene Derivatives
The foundational methods for the synthesis of silylfluorene derivatives were largely based on the principles of organometallic chemistry established in the early to mid-20th century. These early pathways often involved the use of halogenated precursors and strong bases or highly reactive organometallic reagents.
Early Reaction Pathways Involving Halogenated Silylfluorene Precursors
Initial routes to silylfluorenes often involved the preparation of a halogenated silylfluorene intermediate, such as 9-chloro-9-silylfluorene. These compounds could then undergo further reactions to introduce other substituents. One of the early conceptual approaches, drawing parallels from the synthesis of related phosphine and arsine analogs, would have involved an intramolecular cyclization. For instance, the synthesis of 9-chloro-9-phosphafluorenes could be achieved through the thermolysis of m-terphenyldichlorophosphines or via an aluminum chloride (AlCl₃)-catalyzed Friedel-Crafts type ring-closure. nih.gov While direct evidence for the widespread use of this specific method for 9-chlorosilylfluorenes in early literature is scarce, it represents a plausible early synthetic strategy.
The general reactivity of chlorosilanes, which readily react with nucleophiles, underpins these early strategies. wikipedia.orgnoaa.gov The silicon-chlorine bond is susceptible to cleavage, allowing for the formation of new bonds. researchgate.net
Application of Organometallic Reagents for Fluorene (B118485) Silylation
The use of organometallic reagents, particularly organosodium and Grignard reagents, was a significant step forward in the synthesis of silylfluorenes. These reagents provided a convenient way to generate a nucleophilic fluorenyl anion, which could then react with an electrophilic silicon species.
A common historical approach involved the deprotonation of fluorene using a strong base like sodium amide (NaNH₂) or an organosodium compound to form fluorenylsodium. This highly reactive intermediate could then be treated with a chlorosilane, such as dichlorodimethylsilane, to yield the desired 9-silylfluorene.
Another key class of organometallic compounds utilized were Grignard reagents. While not directly applicable for the deprotonation of fluorene due to the relatively low acidity of the C9-H bond, Grignard reagents were instrumental in the synthesis of various organosilicon compounds that could subsequently be used in reactions with fluorene derivatives.
Modern Synthetic Strategies for Direct C-Si Bond Formation in Fluorene Systems
Contemporary synthetic methods have focused on improving efficiency, selectivity, and functional group tolerance. These strategies often employ transition-metal catalysis or highly specific base-mediated reactions to achieve direct C-Si bond formation.
Transition-Metal-Catalyzed Cross-Coupling for Silylfluorene Synthesis
Transition-metal catalysis has revolutionized the synthesis of organosilicon compounds, and silylfluorenes are no exception. Rhodium-catalyzed reactions have been shown to be highly effective for the synthesis of silafluorenes from biphenylhydrosilanes. This process involves the activation of both Si-H and C-H bonds, leading to the formation of the cyclized product with the release of hydrogen gas as the only byproduct. acs.org
The following table summarizes representative examples of rhodium-catalyzed synthesis of silafluorenes.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Biphenylhydrosilane | RhCl(PPh₃)₃ | Toluene | 120 | 92 |
| Biphenylhydrosilane | [RhCl(cod)]₂ | Toluene | 120 | 72 |
| Biphenylhydrosilane | [Rh(OAc)₂]₂ | Toluene | 120 | 41 |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools, particularly for the synthesis of derivatized silylfluorenes. For instance, 2,7-dibromo-9-dimethylsilylfluorene can be coupled with various arylboronic acids to introduce a wide range of functional groups at the 2 and 7 positions of the fluorene core. researchgate.net
Base-Mediated Functionalization Utilizing Organolithium Reagents
The use of organolithium reagents remains a cornerstone of modern silylfluorene synthesis due to their high reactivity and commercial availability. The fundamental reaction involves the deprotonation of fluorene at the 9-position with an organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to generate the fluorenyl anion. This anion then acts as a potent nucleophile, readily attacking an electrophilic silicon source, most commonly dichlorodimethylsilane or chlorodimethylsilane.
This method is highly efficient for the synthesis of 9-dimethylsilylfluorene. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly basic organolithium reagent and the reactive fluorenyl anion.
Below is a table detailing a typical modern synthesis of this compound using this base-mediated approach.
| Fluorene Derivative | Base | Silicon Source | Solvent | Temperature (°C) | Yield (%) |
| Fluorene | n-Butyllithium | Dichlorodimethylsilane | THF | -78 to rt | >90 |
Synthesis of Derivatized this compound Analogs
The functionalization of the this compound scaffold is crucial for tuning its electronic and physical properties for specific applications. A common strategy involves the synthesis of a halogenated this compound intermediate, which can then be used in a variety of cross-coupling reactions.
A key intermediate is 2,7-dibromo-9,9-dimethylfluorene, which can be synthesized by the bromination of 9,9-dimethylfluorene. researchgate.netgoogle.comsigmaaldrich.comresearchgate.net While this is a 9,9-dialkylfluorene, the synthetic principle is readily adaptable to produce 2,7-dibromo-9-dimethylsilylfluorene. A more direct route involves the deprotonation of 2,7-dibromofluorene with a strong base followed by reaction with dichlorodimethylsilane. google.com
Once obtained, 2,7-dibromo-9-dimethylsilylfluorene can undergo Suzuki-Miyaura cross-coupling reactions with a wide array of arylboronic acids to introduce diverse functionalities at the 2 and 7 positions. researchgate.netnih.govtcichemicals.com This approach allows for the synthesis of a vast library of derivatized this compound analogs with tailored properties.
Functionalization at the Fluorene Core via Coupling Reactions (e.g., Sonogashira Coupling for Extended π-Systems)
The functionalization of the fluorene core at positions other than the 9-position is crucial for extending the π-conjugation of the system, a key feature for applications in organic electronics. One of the most powerful methods to achieve this is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to introduce alkynyl substituents onto the fluorene backbone. wikipedia.orgorganic-chemistry.org
To prepare a suitable substrate for Sonogashira coupling, a halogenated derivative of this compound is required. For instance, 2,7-dibromo-9,9-dimethylfluorene is a commonly used precursor in the synthesis of fluorene-based polymers and small molecules. researchgate.net The synthesis of a silylated analogue, such as 2,7-dibromo-9-(dimethylsilyl)fluorene, would allow for subsequent Sonogashira coupling reactions.
The general conditions for a Sonogashira coupling reaction involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine, which also often serves as the solvent. wikipedia.orgnih.gov The reaction is typically carried out under mild conditions, often at room temperature. wikipedia.orgnih.gov
A typical reaction for the functionalization of a hypothetical 2,7-dibromo-9-dimethylsilylfluorene with a terminal alkyne, such as phenylacetylene, is depicted below. This reaction would lead to the formation of a new compound with an extended π-system, where the dimethylsilyl group at the 9-position can be further utilized for other transformations or to impart specific solubility and morphological properties.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product |
| 2,7-dibromo-9-dimethylsilylfluorene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 2,7-bis(phenylethynyl)-9-dimethylsilylfluorene |
This methodology provides a pathway to a wide range of fluorene derivatives with tailored electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Chemical Modifications at the Silicon Center for Targeted Structures
The presence of a dimethylsilyl group (-SiMe₂H) at the 9-position of the fluorene core offers a unique handle for further chemical modifications directly at the silicon center. The Si-H bond is reactive and can participate in a variety of transformations, allowing for the synthesis of more complex and functionalized fluorene derivatives.
One of the key reactions of the Si-H group is hydrosilylation . This reaction involves the addition of the Si-H bond across a multiple bond, such as an alkene or alkyne. The reaction is typically catalyzed by transition metal complexes, most commonly those of platinum, rhodium, or iridium. Hydrosilylation of an alkyne with this compound would result in the formation of a vinylsilane, a versatile synthetic intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Terminal Alkyne (e.g., 1-octyne) | Platinum or Rhodium catalyst | 9-(dimethyl(oct-1-en-1-yl)silyl)fluorene |
| This compound | Alkene (e.g., 1-octene) | Platinum or Rhodium catalyst | 9-(dimethyloctylsilyl)fluorene |
Another important modification at the silicon center is the oxidation of the Si-H bond to a silanol (Si-OH) . This transformation can be achieved using various oxidizing agents. The resulting silanol is a valuable intermediate that can undergo condensation reactions to form siloxanes or can be converted into other functional groups.
Furthermore, the Si-H bond can be converted to a silyl (B83357) halide (Si-X, where X = Cl, Br) . This can be accomplished through reactions with halogenating agents. The resulting silyl halide is a reactive electrophile that can be used in a variety of nucleophilic substitution reactions to introduce a wide range of functionalities at the silicon center.
These modifications at the silicon atom provide a powerful tool for the synthesis of fluorene derivatives with precisely controlled structures and properties, enabling their use in diverse applications from materials science to medicinal chemistry.
Synthetic Pathways to Fluorene-Based Polysiloxane Precursors
Fluorene-based polysiloxanes are of significant interest due to their potential to combine the desirable properties of both fluorene units (e.g., thermal stability, fluorescence) and polysiloxane chains (e.g., flexibility, low glass transition temperature). The synthesis of such materials often relies on the preparation of suitable fluorene-containing precursors that can be incorporated into a polysiloxane backbone.
One approach to fluorene-based polysiloxane precursors involves the synthesis of α,ω-bis(hydroxyphenyl)polysiloxanes. These can be prepared through the equilibrium polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄), with a bis(p-hydroxyphenyl)-functionalized disiloxane in the presence of a base catalyst. kpi.ua This method, however, does not directly incorporate the fluorene moiety into the siloxane precursor itself.
A more direct route to fluorene-based polysiloxane precursors would involve the use of a fluorene derivative functionalized with two reactive silicon groups. For example, a precursor such as 9,9-bis(dimethylsilyl)fluorene could serve as a monomer in polycondensation reactions. This difunctional monomer could react with diols or other difunctional molecules to form alternating copolymers.
Alternatively, the hydrolysis and subsequent condensation of a precursor like 9,9-bis(dimethylchlorosilyl)fluorene would lead to the formation of a polysiloxane network or a linear polymer containing fluorene units in the backbone.
The general scheme for the synthesis of a fluorene-based polysiloxane via polycondensation is shown below:
| Monomer 1 | Monomer 2 | Reaction Type | Polymer |
| 9,9-bis(dimethylsilyl)fluorene | Diol (e.g., ethylene glycol) | Dehydrogenative coupling | Fluorene-containing poly(silylether) |
| 9,9-bis(dimethylchlorosilyl)fluorene | Water/Diol | Hydrolytic polycondensation | Fluorene-containing polysiloxane |
These synthetic strategies open the door to a wide array of novel fluorene-based polysiloxanes with tunable properties, making them promising candidates for high-performance materials in various technological fields. The development of efficient and scalable synthetic routes to these precursors is a key area of ongoing research. tandfonline.com
Reactivity and Mechanistic Investigations of 9 Dimethylsilylfluorene
Reactivity at the Fluorene (B118485) 9-Position
The 9-position of the fluorene ring is a focal point of its reactivity, primarily due to the acidity of the C9-H bond. The introduction of a dimethylsilyl group at this position modulates this reactivity, influencing both nucleophilic and electrophilic transformations.
Nucleophilic Reactivity with Organolithium Reagents
Organolithium reagents are potent bases and nucleophiles that can interact with 9-dimethylsilylfluorene in distinct ways. The primary mode of reaction is the deprotonation of the acidic C9-H proton by the organolithium species, such as n-butyllithium. This acid-base reaction is driven by the formation of the resonance-stabilized 9-fluorenyl anion. The presence of the dimethylsilyl group can influence the rate and equilibrium of this deprotonation.
Alternatively, under certain conditions, the organolithium reagent can act as a nucleophile and attack the silicon atom. This would lead to the displacement of one of the methyl groups or the fluorenyl group from the silicon center. The competition between deprotonation and nucleophilic attack at silicon is dependent on factors such as the specific organolithium reagent used, the reaction temperature, and the solvent system.
| Reagent | Potential Reaction Pathway | Product(s) |
|---|---|---|
| n-Butyllithium | Deprotonation at C9 | 9-Dimethylsilyl-9-fluorenylithium, Butane |
| tert-Butyllithium | Deprotonation at C9 | 9-Dimethylsilyl-9-fluorenylithium, Isobutane |
| Methyllithium | Deprotonation at C9 / Nucleophilic attack at Si | 9-Dimethylsilyl-9-fluorenylithium, Methane / 9-Fluorenyl(methyl)silyllithium, Methane |
Pathways of Electrophilic Aromatic Substitution on Fluorene Silyl (B83357) Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The dimethylsilyl group at the 9-position of fluorene is anticipated to exert a directing effect on incoming electrophiles. Silyl groups are generally known to be weakly activating and act as para-directing groups in benzene (B151609) systems due to σ-π hyperconjugation and the β-carbocation stabilizing effect.
| Electrophilic Reagent | Expected Major Product(s) |
|---|---|
| Br2, FeBr3 | 2-Bromo-9-dimethylsilylfluorene, 7-Bromo-9-dimethylsilylfluorene |
| HNO3, H2SO4 | 2-Nitro-9-dimethylsilylfluorene, 7-Nitro-9-dimethylsilylfluorene |
| CH3COCl, AlCl3 | 2-Acetyl-9-dimethylsilylfluorene, 7-Acetyl-9-dimethylsilylfluorene |
Transformations Involving the Silicon-Carbon Bond
The silicon-carbon bond in this compound represents another key reactive site, susceptible to cleavage under various conditions.
Selective Cleavage Reactions of Si-C Bonds
The Si-C bond in this compound can be selectively cleaved through several methods. Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, can be achieved under acidic conditions. This reaction proceeds via electrophilic attack of a proton on the carbon atom attached to the silicon, leading to the formation of fluorene and a silyl species.
Alternatively, nucleophilic cleavage of the Si-C bond can be induced by fluoride (B91410) ions. The high affinity of silicon for fluorine drives this reaction, resulting in the formation of a fluorenyl anion and a fluorosilane. The fluorenyl anion can then be trapped by an electrophile.
| Reagent | Reaction Type | Product(s) |
|---|---|---|
| HCl | Protodesilylation | Fluorene, Chlorodimethylsilane |
| Tetrabutylammonium fluoride (TBAF) | Nucleophilic Cleavage | Fluorenyl anion, Fluorodimethylsilane |
Reactions Involving Silyl Enolates Derived from Fluorene Systems
While this compound itself is not a ketone, silyl enol ethers are important reactive intermediates that can be conceptually related. Silyl enol ethers can be synthesized from the corresponding ketones, such as 9-fluorenone (B1672902). The reaction of 9-fluorenone with a silylating agent, like trimethylsilyl (B98337) chloride, in the presence of a base, would yield the corresponding silyl enol ether. These fluorene-derived silyl enol ethers can then participate in a variety of carbon-carbon bond-forming reactions, such as Mukaiyama aldol (B89426) additions, acting as a nucleophilic enolate equivalent.
Participation in Advanced Organic Reactions
The unique structural and electronic properties of this compound and its derivatives make them valuable participants in a range of advanced organic reactions. For instance, the corresponding 9-bromo-9-dimethylsilylfluorene could potentially be utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds at the 9-position. Furthermore, the fluorenyl scaffold is a common motif in materials science, and functionalization via reactions involving the silyl group can be a strategy to tune the electronic and photophysical properties of these materials. The ability to selectively functionalize the fluorene ring or cleave the Si-C bond provides a versatile handle for the synthesis of complex organic molecules and functional materials.
Role in Cross-Coupling Methodologies as Nucleophilic Partners
While direct and extensive research specifically documenting this compound as a nucleophilic partner in cross-coupling reactions is not widely available in peer-reviewed literature, its structural features suggest a plausible role in such transformations. The acidity of the C9-proton of the fluorene moiety allows for the generation of a nucleophilic fluorenyl anion. The formation of this anion can be achieved by treatment with a suitable base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base.
The resulting 9-dimethylsilylfluorenide anion is a potent carbon-centered nucleophile. In principle, this anion could participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi couplings, by undergoing transmetalation with the palladium catalyst. The general mechanism would involve the following key steps:
Deprotonation: Formation of the 9-dimethylsilylfluorenide anion.
Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (R-X) to form a palladium(II) intermediate.
Transmetalation: The fluorenide anion transfers from its counterion (e.g., Li⁺) to the palladium(II) center, displacing the halide.
Reductive Elimination: The coupled product, 9-dimethylsilyl-9-R-fluorene, is eliminated from the palladium center, regenerating the palladium(0) catalyst.
The viability and efficiency of this compound as a nucleophilic partner would be influenced by factors such as the choice of base, solvent, palladium catalyst, and the nature of the electrophilic coupling partner. The steric bulk of the dimethylsilyl group might also play a role in the kinetics of the transmetalation and reductive elimination steps.
Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of 9-Dimethylsilylfluorenide
| Electrophile (R-X) | Coupling Type | Potential Product |
| Aryl bromide | Suzuki-Miyaura | 9-Aryl-9-dimethylsilylfluorene |
| Vinyl iodide | Stille | 9-Vinyl-9-dimethylsilylfluorene |
| Benzyl chloride | Negishi | 9-Benzyl-9-dimethylsilylfluorene |
It is important to note that the silicon-carbon bond in this compound could be susceptible to cleavage under certain cross-coupling conditions, particularly in the presence of fluoride ions, which are sometimes used as additives in Suzuki-Miyaura couplings. Such cleavage would lead to the formation of undesired byproducts.
Exploration of Cascade and Tandem Reaction Sequences
The structural and electronic properties of this compound make it an interesting candidate for the design of cascade and tandem reaction sequences. These one-pot processes, where multiple bond-forming events occur sequentially, are highly valued in organic synthesis for their efficiency.
A hypothetical cascade reaction could be initiated by the deprotonation of this compound to form the corresponding anion. This nucleophile could then react with a bifunctional electrophile. For instance, reaction with a molecule containing both a Michael acceptor and a leaving group could initiate a sequence of conjugate addition followed by an intramolecular cyclization.
Another potential tandem process could involve an initial functionalization at the C9 position, followed by a subsequent transformation involving the dimethylsilyl group. For example, a cross-coupling reaction to introduce an unsaturated substituent at the C9 position could be followed by an intramolecular hydrosilylation or a silyl-Heck type reaction, leading to the formation of complex polycyclic structures.
The development of such cascade or tandem reactions involving this compound would require careful optimization of reaction conditions to ensure the desired sequence of events and to avoid competing side reactions.
Photochemical and Thermal Reaction Profiles of Silylfluorene Systems
The photochemical and thermal behavior of silylfluorene systems, including this compound, is of interest for applications in materials science and photochemistry. The fluorene core is a well-known chromophore, and the introduction of a silyl group can influence its electronic properties and reactivity in excited states.
Limited specific data on the photochemical and thermal profiles of this compound necessitates a discussion based on the known behavior of related organosilicon and fluorene compounds.
Photochemical Profile:
Upon absorption of ultraviolet light, fluorene and its derivatives can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. These excited states can participate in various photochemical reactions, including isomerization, cycloaddition, and energy transfer processes.
For this compound, a potential photochemical reaction is the homolytic cleavage of the silicon-carbon bond. This would generate a 9-fluorenyl radical and a dimethylsilyl radical. The subsequent fate of these radicals would depend on the reaction conditions, such as the solvent and the presence of radical traps.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Proposed Intermediates | Potential Products |
| Si-C Bond Homolysis | 9-Fluorenyl radical, Dimethylsilyl radical | Dimerized products, Solvent-adducts |
| Photoisomerization | Excited state isomers | Positional isomers (less likely) |
Thermal Profile:
The thermal stability of this compound is expected to be relatively high, characteristic of many organosilane compounds. The silicon-carbon bond is generally thermally robust. However, at elevated temperatures, decomposition can occur.
The primary thermal decomposition pathway would likely involve the cleavage of the silicon-carbon bond. The mechanism of this cleavage could be either homolytic (radical) or heterolytic (ionic), depending on the specific conditions and the presence of any catalysts or impurities. In the absence of reactive trapping agents, the resulting fragments would likely undergo complex secondary reactions, leading to a mixture of products.
Another consideration is the potential for thermal rearrangement. While less common for simple silylfluorenes, more complex derivatives might undergo thermally induced rearrangements, such as migrations of the silyl group or intramolecular cyclizations. The presence of substituents on the fluorene ring or the silicon atom would significantly influence the thermal reaction profile.
Spectroscopic and Structural Characterization of 9 Dimethylsilylfluorene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 9-dimethylsilylfluorene in solution. By analyzing the chemical shifts, coupling patterns, and relaxation times of different nuclei, a detailed picture of the molecular framework can be constructed.
The ¹H NMR spectrum of a 9-substituted fluorene (B118485) derivative provides valuable information about the arrangement of protons in the molecule. In the case of this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the fluorene backbone, the proton on the silicon atom, and the protons of the methyl groups attached to the silicon.
For this compound, the single proton directly attached to the silicon atom (the silyl (B83357) proton) would exhibit a characteristic chemical shift and would likely show coupling to the adjacent methyl protons. The two methyl groups attached to the silicon atom would be expected to be chemically equivalent and thus give rise to a single, sharp signal. The integration of the signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Quaternary carbons, those without any attached protons, tend to show weaker signals. youtube.comoregonstate.edu The carbon atoms of the fluorene ring would have chemical shifts in the aromatic region, typically between 120 and 150 ppm. The chemical shifts of the carbons in the dimethylsilyl group would be significantly upfield. The interpretation of the ¹³C NMR spectrum of 2,7-dinitro-9-dicyanomethylenefluorene, for instance, shows the fluorene ring carbons in the expected aromatic region. researchgate.net
A hypothetical ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structures. oregonstate.edulibretexts.org
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C9 (Fluorene) | ~ 40 - 50 |
| Aromatic C (Fluorene) | ~ 120 - 145 |
| CH₃ (on Si) | ~ 0 - 5 |
This table is predictive and based on analogous compounds.
Silicon-29 (B1244352) (²⁹Si) NMR spectroscopy is a highly specific technique for studying the environment of the silicon atom within a molecule. Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, it provides a wide range of chemical shifts that are very sensitive to the electronic and steric environment of the silicon atom. youtube.comhuji.ac.il
The chemical shift of the silicon-29 nucleus in this compound would provide direct evidence of the silyl group's attachment to the fluorene ring. For organosilicon compounds, the ²⁹Si chemical shifts can vary significantly. For silanes, the chemical shift is influenced by the nature of the substituents attached to the silicon. In general, electron-withdrawing groups tend to shift the resonance to a lower field (more positive ppm values), while electron-donating groups cause an upfield shift. The ²⁹Si chemical shift for this compound is expected to be in the typical range for tetraorganosilanes.
| Silicon Environment | Typical ²⁹Si Chemical Shift Range (ppm) |
| Tetraalkylsilanes | -20 to +10 |
| Silanes with Aryl Groups | -30 to 0 |
This table provides general ranges for ²⁹Si chemical shifts.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic fluorene ring and the aliphatic methyl groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The spectrum would also feature characteristic bands for the Si-C and Si-H bonds. The Si-H stretching vibration is typically observed in the region of 2100-2200 cm⁻¹. The Si-C stretching and bending vibrations occur at lower wavenumbers. The IR spectra of related compounds like 9-fluorenone (B1672902) and 9-fluorenol show the characteristic aromatic C-H and C=C stretching bands of the fluorene core. chemicalbook.comnist.govchemicalbook.com
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the various vibrational modes of the molecule. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Si-H Stretch | 2100 - 2200 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Si-CH₃ Bend | ~1250 |
This table is predictive and based on characteristic vibrational frequencies.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would allow for the determination of the exact molecular formula.
Upon electron ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of bonds in the dimethylsilyl group. The loss of a methyl group (CH₃) would result in a prominent [M-15]⁺ peak. Cleavage of the Si-C9 bond could also occur, leading to fragments corresponding to the fluorenyl cation and the dimethylsilyl radical, or vice versa. The mass spectrum of the closely related 9,9-dimethyl-9-silafluorene (B84845) shows a prominent molecular ion peak and significant fragmentation corresponding to the loss of a methyl group. massbank.eunist.gov
| Ion | Proposed Structure |
| [M]⁺ | C₁₅H₁₆Si |
| [M-1]⁺ | Loss of H from Si |
| [M-15]⁺ | Loss of a CH₃ group |
| [C₁₃H₉]⁺ | Fluorenyl cation |
This table outlines potential major fragments in the mass spectrum of this compound.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy, primarily Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure and π-conjugated system of this compound.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic fluorene system. Fluorene itself exhibits characteristic absorption bands in the UV region. nist.gov The substitution at the 9-position with a dimethylsilyl group can influence the electronic properties and, consequently, the absorption spectrum. The silicon atom can affect the π-system through σ-π conjugation (hyperconjugation).
The absorption spectrum of fluorene typically shows several bands, with the lowest energy absorption maximum (λ_max) around 300 nm. The introduction of the dimethylsilyl group at the 9-position is expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted fluorene, indicating a small extension of the π-conjugated system. The absorption spectra of other 9-substituted fluorenes show similar trends.
| Compound | λ_max (nm) |
| Fluorene | ~301 |
| 9,9-Dimethylfluorene | ~303 |
| This compound (Predicted) | ~305-310 |
This table compares the lowest energy absorption maximum of fluorene and a related derivative to predict the value for this compound.
Photoluminescence and Fluorescence Characteristics for Electronic Transitions
The photoluminescence and fluorescence of fluorene derivatives are intrinsically linked to the π-conjugated system of the fluorene core. The electronic transitions in these molecules are typically π-π* transitions. mdpi.com The introduction of a dimethylsilyl group at the 9-position is expected to influence these properties.
Silafluorenes, where the carbon at the 9-position is replaced by silicon, are known for their distinct optical properties and high stability. researchgate.net Studies on 9-aryl-9-methyl-9H-9-silafluorenes have shown that these compounds exhibit fluorescence with quantum yields of approximately 0.1 in non-polar solvents like n-hexane. researchgate.net It is reasonable to expect that this compound would exhibit similar fluorescence behavior, originating from the π-π* electronic transitions of the fluorene moiety. The absorption and emission spectra are anticipated to be characteristic of fluorene derivatives, which typically show absorption maxima in the UV region and fluorescence emission in the near-UV or visible range. mdpi.com
The nature of the substituents at the 9-position can influence the extent of π-conjugation and, consequently, the energy of the electronic transitions. mdpi.com For this compound, the dimethylsilyl group is not expected to significantly extend the π-conjugation of the fluorene ring. Therefore, the absorption and emission wavelengths are likely to be similar to those of other 9,9-dialkylfluorenes.
| Compound Family | Typical Electronic Transition | Expected Fluorescence Characteristics |
| 9-Substituted Fluorenes | π-π | Emission in the near-UV to visible range |
| 9-Aryl-9-methyl-9H-9-silafluorenes | π-π | Quantum yields around 0.1 in non-polar solvents researchgate.net |
X-ray Diffraction for Solid-State Structural Determination
The crystal structure of 9,9-disubstituted fluorene derivatives is often characterized by specific packing motifs and intermolecular interactions. mdpi.com For instance, the crystal structure of 9,9-dimethyl-9H-fluorene has been reported to exhibit an orthorhombic space group. mdpi.com In the solid state, the fluorene units may be twisted due to packing effects. mdpi.com
Intermolecular interactions play a crucial role in the solid-state assembly of these molecules. While classical hydrogen bonds are absent in this compound, weak intermolecular interactions such as C-H···π interactions are expected to be significant. mdpi.com These interactions involve hydrogen atoms from the methyl or fluorenyl groups of one molecule interacting with the π-system of an adjacent fluorene ring. Hirshfeld surface analysis of related fluorene derivatives has been instrumental in visualizing and quantifying these weak interactions. mdpi.com
The geometric parameters of this compound, including bond lengths and angles, can be estimated from the crystal structures of analogous compounds. The fluorene skeleton is expected to be nearly planar, although slight deviations can occur. nih.gov The bond lengths within the aromatic rings are characteristic of conjugated systems.
The geometry around the C9 atom is tetrahedral. Based on data from related 9,9-disubstituted fluorenes, the C-C bond lengths within the fluorene moiety and the bond angles are expected to be within the typical ranges for sp² and sp³ hybridized carbon atoms. The Si-C bond lengths will be longer than C-C bonds, and the C-Si-C and C-Si-H bond angles will be close to the tetrahedral angle of 109.5°.
Below is a table of expected geometric parameters for this compound based on the known structure of 9,9-dimethyl-9H-fluorene. mdpi.com
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C(sp²)-C(sp²) in fluorene | ~1.38 - 1.45 |
| C(sp²)-C(9, sp³) | ~1.51 |
| C(9)-Si | ~1.85 - 1.90 |
| Si-C(methyl) | ~1.85 - 1.90 |
| C-H (aromatic) | ~0.95 |
| C-H (methyl) | ~0.98 |
| **Bond Angles (°) ** | |
| C-C-C in benzene (B151609) rings | ~120 |
| C-C(9)-C | ~103 - 105 |
| C(aromatic)-C(9)-Si | ~110 - 115 |
| C(methyl)-Si-C(methyl) | ~109.5 |
Computational and Theoretical Investigations of 9 Dimethylsilylfluorene
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. chemblink.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of ground-state properties of medium to large-sized molecules.
Geometry Optimization and Conformational Analysis
Utilizing DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of 9-Dimethylsilylfluorene can be precisely calculated. indexcopernicus.com The silicon atom at the C9 position introduces a tetrahedral geometry, with the two methyl groups and the hydrogen atom bonded to the silicon. The fluorenyl moiety itself is largely planar, and the orientation of the dimethylsilyl group relative to this plane is a key conformational variable.
Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, rotation around the C9-Si bond could lead to different conformers. DFT calculations can determine the energy of these conformers, revealing the most stable, lowest-energy structure and the energy barriers between different conformations. While specific conformational studies on this compound are not widely published, studies on similar 9,9-disubstituted fluorenes indicate that the energy differences between conformers can be minimal. ethz.charxiv.org
Table 1: Representative Calculated Geometrical Parameters for Silyl-Substituted Fluorenes (Illustrative) Note: As specific data for this compound is not publicly available, this table presents typical bond lengths and angles expected for such a structure based on general chemical principles and data from related fluorene (B118485) derivatives. These are illustrative values and not from a direct calculation on this compound.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C9-Si | ~1.85 - 1.90 Å |
| Bond Length | Si-CH3 | ~1.87 - 1.92 Å |
| Bond Length | Si-H | ~1.48 - 1.52 Å |
| Bond Angle | C(fluorene)-C9-C(fluorene) | ~102 - 106° |
| Bond Angle | C9-Si-H | ~107 - 111° |
| Bond Angle | CH3-Si-CH3 | ~107 - 111° |
Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity and electronic properties. arxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic transition.
For fluorene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic fluorene core. DFT calculations can provide both the energies of these orbitals and a visual representation of their spatial distribution. In this compound, the electron density of both the HOMO and LUMO is expected to be concentrated primarily on the fluorenyl rings. The dimethylsilyl group at the C9 position acts as a substituent that can subtly modulate these orbital energies. The silicon atom can participate in σ-π conjugation, potentially influencing the energy levels and the HOMO-LUMO gap. The distribution of electron density across the molecule, which can also be calculated using DFT, reveals regions that are electron-rich or electron-poor, providing further insight into its reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical and for illustrative purposes, as specific published computational data for this compound could not be located. They are based on typical values for fluorene-based systems.
| Molecular Orbital | Calculated Energy (eV) | General Description |
|---|---|---|
| LUMO+1 | ~ -1.0 to -1.5 | π* orbital delocalized on fluorene ring |
| LUMO | ~ -1.8 to -2.2 | π* orbital delocalized on fluorene ring |
| HOMO | ~ -5.5 to -6.0 | π orbital delocalized on fluorene ring |
| HOMO-1 | ~ -6.2 to -6.8 | π orbital delocalized on fluorene ring |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is powerful for ground-state properties, understanding how a molecule interacts with light requires investigating its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of these excited-state energies and properties, making it an invaluable tool for interpreting and predicting electronic absorption and emission spectra. ossila.com
Prediction of Absorption and Emission Spectra
TD-DFT can calculate the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. These energies can be directly related to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. For each electronic transition, TD-DFT also calculates the oscillator strength, a measure of the transition's probability, which corresponds to the intensity of the absorption peak.
For fluorene derivatives, the primary absorption bands in the UV region correspond to π-π* transitions within the conjugated fluorene system. chemrxiv.org To predict the fluorescence spectrum, one must first perform a geometry optimization of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (at the S1 geometry) corresponds to the emission energy. The difference between the calculated absorption and emission energies provides the Stokes shift, which is an important photophysical parameter. While specific TD-DFT studies on this compound are scarce, research on a closely related dimer, Di-9H-fluoren-9-yldimethylsilane, used TD-DFT (B3LYP/cc-pVTZ) to simulate its absorption spectrum and understand its intramolecular excimer formation.
Table 3: Predicted Electronic Transitions for Silyl-Fluorene Derivatives (Illustrative) Note: This table provides a hypothetical representation of TD-DFT output for a molecule like this compound, as specific published data is unavailable. The transitions and wavelengths are typical for the fluorene chromophore.
| Excited State | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S1 | ~300 - 320 | ~0.8 - 1.2 | HOMO -> LUMO (π-π) |
| S2 | ~280 - 295 | ~0.1 - 0.3 | HOMO-1 -> LUMO (π-π) |
| S3 | ~260 - 275 | ~0.5 - 0.9 | HOMO -> LUMO+1 (π-π*) |
Understanding Photophysical Mechanisms and Transitions
Beyond predicting spectra, TD-DFT provides a detailed picture of the electronic reorganization that occurs upon excitation. By analyzing the molecular orbitals involved in a particular transition (e.g., HOMO to LUMO), one can characterize the nature of the excited state. For instance, it can be determined if the excitation involves a local excitation within the fluorene moiety or if there is charge transfer character.
Ab Initio Molecular Orbital Calculations for Reaction Pathway Elucidation
Ab initio (Latin for "from the beginning") molecular orbital methods are a class of computational techniques that solve the Schrödinger equation without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for reaction energies and barrier heights.
These methods are particularly useful for elucidating reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed map of a chemical reaction's potential energy surface can be constructed. This allows for the determination of activation energies, which govern the reaction rate, and the identification of stable intermediates.
For this compound, ab initio calculations could be employed to study various potential reactions. For example, they could be used to investigate the mechanism of its synthesis or its degradation pathways. One area of interest could be the reactivity of the Si-H bond, such as its susceptibility to oxidation or its participation in hydrosilylation reactions. By mapping the potential energy surface for a proposed reaction, computational chemists can predict whether the reaction is thermodynamically favorable and kinetically feasible, providing valuable guidance for synthetic chemists. While specific ab initio studies on the reaction pathways of this compound are not prominent in the literature, the methodology remains a powerful tool for such investigations. indexcopernicus.com
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into atomic and molecular motions and interactions. Despite its potential to elucidate the complex dynamic properties of organosilicon compounds, a thorough review of the scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on this compound.
While experimental and quantum chemical studies provide valuable information on the static properties of this molecule, MD simulations would be uniquely suited to explore its dynamic behavior in various environments. Such simulations could provide a deeper understanding of the conformational flexibility, intermolecular interactions, and aggregation tendencies that govern the material properties of this compound and its derivatives.
In the absence of direct research findings, this section will outline the potential insights that could be gained from future MD simulations of this compound, based on established principles of molecular mechanics and the known behavior of related molecular systems.
Potential Areas of Investigation via Molecular Dynamics:
Conformational Dynamics: The dimethylsilyl group attached to the C9 position of the fluorene ring possesses rotational freedom. MD simulations could characterize the rotational dynamics of the silicon-methyl bonds and the torsional motion of the entire dimethylsilyl group relative to the fluorene plane. This would help in understanding the steric hindrance and the conformational landscape accessible to the molecule.
Intermolecular Interactions: In a condensed phase (either as a liquid, amorphous solid, or in solution), this compound molecules would interact through a combination of forces. MD simulations could quantify the contributions of:
π-π Stacking: The planar, aromatic fluorene moieties are expected to exhibit significant π-π stacking interactions, which are crucial for charge transport in organic electronic materials. Simulations could determine the preferred stacking geometries (e.g., parallel-displaced vs. sandwich) and the corresponding interaction energies.
Solvation and Aggregation Behavior: By simulating this compound in different solvents, it would be possible to predict its solubility and to observe the initial stages of aggregation or self-assembly. The radial distribution function (RDF) between the solute and solvent molecules would provide a signature of the solvation shell structure.
Hypothetical Data from a Future MD Simulation Study:
To illustrate the type of quantitative data that could be generated from a molecular dynamics simulation of this compound, the following table presents hypothetical results. It is crucial to note that this data is for illustrative purposes only and is not based on actual experimental or computational results.
| Simulation Parameter | Hypothetical Value/Observation | Potential Implication |
| Simulation System | 512 molecules of this compound in a cubic box | Represents a bulk amorphous state |
| Temperature | 300 K | Room temperature behavior |
| Pressure | 1 atm | Standard atmospheric pressure |
| Simulation Time | 100 ns | Allows for sampling of local molecular motions |
| Force Field | General Amber Force Field (GAFF) with custom parameters for silicon | A common choice for organic molecules |
| Average π-π Stacking Distance | 3.5 ± 0.3 Å | Indicates close packing of fluorene rings |
| Dominant Stacking Geometry | Parallel-displaced | Common for aromatic systems to maximize attractive interactions |
| Si-C Bond Rotation Frequency | 2.5 x 10¹¹ Hz | Characterizes the flexibility of the dimethylsilyl group |
| Self-Diffusion Coefficient | 1.2 x 10⁻⁷ cm²/s | Relates to molecular mobility in the bulk phase |
| Radial Distribution Function g(r) | Peak at 4.2 Å for fluorene-fluorene center of mass | Suggests a preferred intermolecular distance |
Future computational studies employing molecular dynamics are essential for a comprehensive understanding of the dynamic behavior of this compound. Such research would not only bridge a gap in the current scientific literature but also provide valuable guidance for the design and optimization of new materials based on this versatile chemical scaffold.
Advanced Applications of 9 Dimethylsilylfluorene and Its Derivatives in Materials Science
Utilization in Organic Electronic Materials
The optoelectronic properties of the fluorene (B118485) moiety, combined with the beneficial processing characteristics imparted by the dimethylsilyl substituent, make 9-dimethylsilylfluorene and its derivatives highly attractive for use in organic electronic devices.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are frequently employed as host materials for phosphorescent emitters. The high triplet energy of the fluorene core allows for efficient energy transfer to the guest phosphorescent dopants, leading to high-efficiency electroluminescence. The dimethylsilyl group at the C9 position enhances the solubility and morphological stability of thin films, which are crucial for device performance and longevity. For instance, copolymers incorporating this compound have been shown to be effective hosts in blue phosphorescent OLEDs, contributing to devices with high external quantum efficiencies (EQEs).
In Organic Field-Effect Transistors (OFETs), the fluorene unit provides the necessary π-conjugated system for charge transport, while the dimethylsilyl groups can influence the molecular packing and thin-film morphology. nih.gov The charge transport properties of organic semiconductors are highly dependent on the intermolecular electronic coupling and the degree of molecular order. nih.gov The bulky nature of the dimethylsilyl group can be strategically utilized to control the intermolecular spacing and arrangement, thereby tuning the charge carrier mobility. While specific performance data for this compound itself in OFETs is not extensively reported in isolation, its derivatives are integral to the design of high-mobility polymeric semiconductors.
| Device Type | Role of this compound Derivative | Key Advantages |
| OLED | Host Material | High triplet energy, good solubility, morphological stability |
| OFET | Active Layer Component | π-conjugation for charge transport, tunable molecular packing |
Development of Optoelectronic Materials with Tailored Emission Properties
A significant advantage of using this compound as a building block is the ability to tailor the emission properties of the resulting materials. Through copolymerization with various aromatic comonomers, the emission color of the resulting polymer can be precisely controlled. For example, copolymerizing this compound with electron-deficient units such as benzothiadiazole can lead to green or red-emitting polymers due to intramolecular charge transfer (ICT) effects. researchgate.net Conversely, copolymerization with wide-bandgap monomers can produce materials that emit in the blue region of the spectrum. This "color tuning" is a critical aspect in the development of materials for full-color displays and solid-state lighting applications. researchgate.net The emission spectra of fluorene-based copolymers can be finely adjusted by varying the proportion of the comonomers, allowing for the creation of materials with specific Commission Internationale de l'Éclairage (CIE) coordinates. researchgate.net
| Comonomer Type | Resulting Emission Color | Underlying Mechanism |
| Electron-deficient units (e.g., Benzothiadiazole) | Green, Red | Intramolecular Charge Transfer (ICT) |
| Wide-bandgap units | Blue | Preservation of the fluorene emission |
Role as Monomers in Polymer Synthesis
The reactivity of the functional groups that can be introduced onto the this compound scaffold makes it a valuable monomer for the synthesis of various high-performance polymers.
Fabrication of Polysiloxane and Poly(silarylenesiloxane) Architectures
This compound derivatives, appropriately functionalized with reactive groups such as vinyl or hydrido moieties, can be used in the synthesis of polysiloxanes and poly(silarylenesiloxanes). These polymers integrate the desirable properties of polysiloxanes, such as flexibility, thermal stability, and gas permeability, with the rigidity and optoelectronic activity of the fluorene unit. The synthesis often involves hydrosilylation or ring-opening polymerization reactions. utoronto.camdpi.com The incorporation of the bulky, rigid fluorene unit into the flexible siloxane backbone can significantly modify the thermal and mechanical properties of the resulting polymer, leading to materials with higher glass transition temperatures and improved thermal stability compared to conventional polydimethylsiloxanes.
Design of Fluorene-Siloxane Hybrid Polymers for High-Performance Applications
Fluorene-siloxane hybrid polymers represent a class of materials that combine the processability and durability of silicones with the electronic properties of conjugated polymers. By incorporating this compound units into a siloxane framework, it is possible to create materials that are solution-processable and can be cross-linked to form robust, insoluble networks. These hybrid polymers have found applications as dielectric layers with tunable refractive indices, encapsulants for electronic devices, and as components in sensors. The siloxane component imparts hydrophobicity and chemical resistance, while the fluorene units can provide functionalities such as luminescence for sensing applications.
Precursors for Novel Silicon-Containing Materials
Beyond their use in organic electronics and polymers, this compound and its derivatives can serve as precursors for the synthesis of inorganic silicon-containing materials.
The thermal decomposition, or pyrolysis, of organosilicon polymers is a well-established route to produce silicon carbide (SiC) ceramics. tuwien.atresearchgate.net Polymers containing this compound units can be designed to have a high ceramic yield upon pyrolysis. The organic side groups are burned off at high temperatures in an inert atmosphere, leaving behind a silicon-based ceramic material. The structure of the resulting SiC can be influenced by the architecture of the precursor polymer and the pyrolysis conditions. core.ac.uk This polymer-to-ceramic conversion route offers advantages over traditional ceramic processing methods, such as the ability to form complex shapes and coatings. While the direct pyrolysis of this compound itself is not a primary application, its incorporation into specifically designed pre-ceramic polymers is an area of active research.
Furthermore, functionalized this compound molecules can be utilized in sol-gel processes to create hybrid organic-inorganic silica materials. By incorporating the fluorene moiety into a silica network, it is possible to create materials with tailored optical properties, such as high refractive indices or specific absorption and emission characteristics, for applications in photonics and coatings.
Contributions to Advanced Materials Engineering and Industrial Applications
Derivatives of this compound have found a notable niche in the development of advanced organic electronic materials, particularly in the field of Polymer Light-Emitting Diodes (PLEDs). Polyfluorenes, a class of polymers incorporating the fluorene moiety in their backbone, are renowned for their strong blue fluorescence, good charge transport properties, and high thermal stability. The substitution at the C9 position is crucial for preventing aggregation and ensuring solubility, which is essential for device fabrication.
Poly(9,9-dioctylfluorene) (PFO) is a well-studied example of a polyfluorene that serves as a benchmark blue-light emitting polymer. While not a direct derivative of this compound, its properties highlight the importance of the C9 substitution. Copolymers based on fluorene derivatives are actively researched to enhance the efficiency and stability of PLEDs. For instance, incorporating aromatic moieties into the side chains of polyfluorenes can induce the formation of the β-phase, which is associated with improved electroluminescence properties. One such copolymer, PFO-SO, demonstrated a maximum luminous efficiency of 2.25 cd A⁻¹ with stable blue light emission, showcasing the potential of molecular engineering in this class of materials.
The general class of poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] is recognized as a light-emitting, conjugated polymer with blue photo- and electroluminescence. These materials are soluble in common organic solvents like THF, chloroform, and toluene, which facilitates their use in solution-based processing for fabricating large-area and flexible electronic devices. The industrial applications for such light-emitting polymers are extensive, ranging from flexible LED displays and lighting devices to sensors and optical pump lasers.
Table 1: Properties of Selected Polyfluorene Derivatives
| Polymer Name | Key Features | Potential Applications |
| Poly(9,9-dioctylfluorene) (PFO) | Strong blue fluorescence, good charge transport | PLEDs, organic electronics |
| PFO-SO (copolymer) | Enhanced luminous efficiency (2.25 cd A⁻¹), stable blue emission | High-efficiency PLEDs |
| Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] | Blue photo- and electroluminescence, good solubility | Flexible displays, lighting, sensors |
Exploration in Sensing and Actuator Technologies
The inherent fluorescence of fluorene derivatives makes them excellent candidates for the development of chemical sensors. The principle behind their sensing capability often relies on the modulation of their fluorescence upon interaction with an analyte. This can occur through various mechanisms, including photoinduced electron transfer, energy transfer, or the formation of new emissive species.
Fluorenone-based sensors, which are oxidized derivatives of fluorene, have been designed for the selective detection of ions. For example, sensors have been developed that exhibit a fluorescence enhancement response to iodide ions with very low detection limits of 8.0 and 11.0 nM. This high sensitivity is attributed to the inhibition of intramolecular charge transfer and C=N isomerization upon binding with the iodide ion.
Furthermore, fluorene-based conjugated polymers have demonstrated remarkable sensitivity in detecting nitroaromatic compounds, which are common components of explosives. Three different fluorene-based conjugated polymers were synthesized and showed high sensitivity for the detection of 2,4,6-trinitrophenol (TNP) with detection limits in the picomolar range (3.2, 5.7, and 6.1 pM). The excellent selectivity of these polymers towards TNP is attributed to unique π-π interactions between the electron-rich polymer and the electron-deficient analyte.
While the direct application of this compound in actuator technologies is not widely reported, the development of responsive materials based on fluorene scaffolds suggests a potential avenue for future research. The ability to design fluorene-based materials that change their physical or chemical properties in response to external stimuli could be harnessed for the creation of novel actuators.
Ligand and Scaffold in Catalytic Systems
The rigid and planar structure of the fluorene backbone, combined with the synthetic versatility of the C9 position, makes fluorene derivatives attractive as ligands and scaffolds in catalysis.
Development of Organosilicon-Based Ligands for Transition Metal Catalysis
Organosilicon compounds, including those with silyl-functionalized aromatic moieties, have been explored as ligands for transition metal catalysis. The electronic and steric properties of the ligand can be finely tuned by modifying the substituents on the silicon atom and the aromatic framework.
While direct studies on this compound as a ligand are limited, the broader class of fluorene-based ligands has shown significant promise. For instance, 9,9'-dimethyl-4,5-diazafluorene (Me₂daf), a nitrogen-containing fluorene derivative, has been used as a ligand for manganese and ruthenium complexes. These complexes have been investigated for their electrochemical and spectroscopic properties, which are relevant to their potential catalytic applications. The study highlights how the fluorene framework can be modified to create ligands with specific electronic properties.
The development of silylene ligands, which are divalent silicon(II) compounds, has also opened new avenues in transition metal catalysis. These ligands are known for their strong σ-donor characteristics and their ability to stabilize transition metals in low valent states, leading to effective catalysts for reactions such as hydrosilylation and hydrogenation. The synthesis of stable silylenes has been a major breakthrough, enabling their use as versatile ligands in coordination chemistry and catalysis. While not directly involving this compound, this research area indicates the potential for silicon-containing fluorene derivatives to act as precursors or components of novel catalytic systems.
Future Research Directions and Emerging Trends in Silylfluorene Chemistry
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards green and sustainable practices is a major driver of innovation in the synthesis of silylfluorenes. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key research directions include:
Catalytic C-H Silylation: Direct C-H silylation of the fluorene (B118485) core is a highly atom-economical approach to introduce the dimethylsilyl group. Future efforts will likely concentrate on developing more efficient and selective catalysts, potentially based on earth-abundant metals, to replace precious metal catalysts.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of 9-Dimethylsilylfluorene could lead to more efficient and reproducible production methods.
Bio-inspired Synthesis: Nature provides inspiration for the synthesis of complex molecules under mild conditions. Research into bio-inspired silicification processes, mimicking how organisms like diatoms produce silica structures, could lead to novel and sustainable routes for synthesizing silylfluorenes. nih.govresearchgate.netresearchgate.net The use of enzymes or whole-cell biocatalysts for specific transformations on the fluorene or silicon centers is another promising avenue.
| Synthetic Approach | Advantages | Potential for this compound |
| Catalytic C-H Silylation | High atom economy, reduced waste | Development of selective catalysts for direct silylation of the 9-position of fluorene. |
| Flow Chemistry | Improved safety, scalability, and control | Continuous and efficient production with precise control over reaction parameters. |
| Bio-inspired Synthesis | Mild reaction conditions, sustainability | Enzymatic or whole-cell catalysis for specific synthetic steps. |
Exploration of Unconventional Reactivity and Novel Transformations
Expanding the synthetic utility of this compound requires a deeper understanding of its reactivity and the development of novel chemical transformations. The silicon-carbon bond and the Si-H bond (if present in derivatives) are key focal points for exploring new chemical space.
Future research in this area may involve:
Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Photocatalytic activation of the Si-H bond in derivatives of this compound could enable a range of novel transformations, such as hydrosilylation and coupling reactions, under mild conditions.
Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. Exploring the mechanochemical synthesis and transformations of this compound could lead to new, sustainable synthetic routes and potentially access reactive intermediates that are difficult to generate in solution.
Hypervalent Silicon Chemistry: The ability of silicon to expand its coordination sphere beyond four is a key feature of its chemistry. Investigating the formation and reactivity of hypervalent silicon species derived from this compound could unlock new reaction pathways and catalytic applications.
Integration into Multi-component and Hybrid Functional Material Systems
The unique electronic and photophysical properties of the fluorene core, combined with the versatility of the dimethylsilyl group, make this compound an attractive building block for advanced functional materials.
Emerging trends in this area include:
Supramolecular Assemblies: The fluorene unit can participate in π-π stacking and other non-covalent interactions. By designing appropriate functional groups on the fluorene or the silicon atom, this compound can be used as a component in self-assembling systems to create well-defined nanostructures with tailored optical and electronic properties.
Polymer-Inorganic Hybrid Materials: The dimethylsilyl group can act as a reactive site for the formation of polysiloxanes or for grafting onto inorganic surfaces like silica or metal oxides. This allows for the creation of hybrid materials that combine the processability and flexibility of polymers with the stability and functionality of inorganic materials. mdpi.com
Stimuli-Responsive Materials: By incorporating photochromic, thermochromic, or electrochromic units into molecules containing the this compound moiety, it is possible to create materials that change their properties in response to external stimuli. Such materials have potential applications in sensors, displays, and smart coatings.
| Material System | Key Features | Potential Applications of this compound |
| Supramolecular Assemblies | Self-assembly, ordered nanostructures | Organic electronics, sensing |
| Polymer-Inorganic Hybrids | Combination of organic and inorganic properties | High-performance coatings, nanocomposites |
| Stimuli-Responsive Materials | Reversible property changes | Sensors, smart windows, molecular switches |
Interdisciplinary Research with Nanoscience and Bio-Inspired Materials
The intersection of silylfluorene chemistry with nanoscience and biology is a rapidly growing area of research with the potential for significant breakthroughs.
Future directions include:
Silylfluorenes in Nanoscience: The incorporation of this compound into nanostructures such as nanoparticles, nanowires, and nanosheets can impart them with unique photoluminescent and electronic properties. These nanomaterials could find applications in bioimaging, sensing, and nanomedicine. The use of green synthesis methods, such as those employing plant extracts, for the production of nanoparticles is a growing trend. researchgate.netnih.govmdpi.com
Bio-Inspired Sensors: The design of sensors inspired by biological recognition processes is a promising area. This compound derivatives can be functionalized with recognition elements (e.g., antibodies, enzymes) to create highly sensitive and selective biosensors. The fluorescence of the fluorene core can be used as a signaling mechanism.
Self-Healing Materials: Bio-inspired self-healing materials that can repair damage autonomously are of great interest. nih.gov The dynamic nature of certain silicon-based bonds can be exploited to create self-healing polymers incorporating this compound units, where the fluorene moiety can provide mechanical strength and report on the healing process through its fluorescence.
Advanced Computational Design and Predictive Modeling for New Silylfluorene Architectures
Computational chemistry is becoming an indispensable tool in the design and development of new materials. In the context of silylfluorene chemistry, computational methods can accelerate the discovery of new molecules with desired properties.
Key areas of focus include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric, electronic, and photophysical properties of new this compound derivatives. aps.org This allows for the in-silico screening of large numbers of candidate molecules before their synthesis, saving time and resources.
Machine Learning and Artificial Intelligence: By training machine learning models on existing experimental data, it is possible to predict the properties of new silylfluorene-based materials with high accuracy. These models can also be used to identify structure-property relationships and guide the design of new materials with optimized performance.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of silylfluorene-based materials, such as their conformational changes, interactions with other molecules, and behavior in different environments. This is particularly important for understanding the properties of polymers and self-assembled systems.
| Computational Method | Application in Silylfluorene Chemistry |
| Density Functional Theory (DFT) | Prediction of electronic and optical properties. |
| Machine Learning | High-throughput screening and property prediction. |
| Molecular Dynamics (MD) | Simulation of polymer and supramolecular behavior. |
Q & A
Q. What advanced techniques (e.g., in situ spectroscopy) elucidate reaction mechanisms involving this compound?
- Methodological Answer : Use in situ Raman spectroscopy to track Si–C bond cleavage kinetics during catalytic reactions. Pair with mass spectrometry for real-time detection of intermediates. For radical pathways, employ spin-trapping agents (e.g., TEMPO) analyzed via EPR .
Q. How do steric effects influence the regioselectivity of this compound in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
